gamma-Cyclodextrin

Pharmaceutical formulation solubility enhancement aqueous compatibility

gamma-Cyclodextrin (γ-CD) delivers 12.5-fold higher aqueous solubility (23.2 g/100 mL) than β-CD and a 15–28% wider internal cavity (0.75–0.83 nm), enabling complexation of large guests inaccessible to α-CD or β-CD. GRAS-certified and non-nephrotoxic—unlike β-CD, which induces osmotic nephrosis at low oral doses—γ-CD is fully digested by α-amylase yielding zero systemic exposure. Its 10× safer hemocompatibility profile (10% hemolysis at 46 mM vs. 4 mM for β-CD) permits parenteral, ophthalmic, nasal, and pulmonary delivery. For BCS Class II/IV drug solubilization, large-steroid stabilization, and food-grade encapsulation, γ-CD is the only native cyclodextrin combining maximum cavity size, maximum solubility, and minimum toxicity. Order ≥98% high-purity γ-CD for predictable phase-solubility behavior and full regulatory confidence.

Molecular Formula C48H82O41
Molecular Weight 1315.1 g/mol
CAS No. 17465-86-0
Cat. No. B1674603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Cyclodextrin
CAS17465-86-0
Synonymscyclomalto-octaose
cyclomaltooctaose
cyclooctaamylose
gamma-cyclodextrin
Molecular FormulaC48H82O41
Molecular Weight1315.1 g/mol
Structural Identifiers
SMILESC(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O
InChIInChI=1S/C48H80O40.H2O/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58;/h9-72H,1-8H2;1H2
InChIKeySPKUKQHKKVTYOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gamma-Cyclodextrin (CAS 17465-86-0) for Pharmaceutical and Industrial Formulation: Sourcing the Native Cyclodextrin with Superior Solubility and Safety Profile


Gamma-Cyclodextrin (γ-CD, CAS 17465-86-0) is a cyclic oligosaccharide consisting of eight α-(1,4)-linked D-glucopyranose units, produced via enzymatic conversion of starch [1]. Among the three native cyclodextrins (α-CD, β-CD, γ-CD), γ-CD possesses the largest hydrophobic internal cavity (0.75–0.83 nm diameter) and the highest aqueous solubility (23.2 g/100 mL at 25°C), properties that directly enable complexation with larger guest molecules and facilitate formulation versatility [2]. As a GRAS-designated excipient with an established favorable toxicological profile, γ-CD serves as a solubilizing agent, stabilizer, and carrier in pharmaceutical, food, and industrial applications [3].

Why Gamma-Cyclodextrin Cannot Be Replaced by Alpha- or Beta-Cyclodextrin in Critical Formulations


Native cyclodextrins (α-CD, β-CD, γ-CD) are not functionally interchangeable despite their structural homology. β-CD exhibits the lowest aqueous solubility (1.85–1.88 g/100 mL at 25°C) among the three, which frequently limits its utility in aqueous formulations without chemical derivatization [1]. More critically, β-CD demonstrates a well-documented nephrotoxic liability at relatively low oral doses in animal models, inducing osmotic nephrosis and glomerular damage, whereas γ-CD is essentially non-toxic via the oral route even at high dietary inclusion levels (20% of daily diet) [2]. α-CD possesses a smaller cavity (0.47–0.53 nm) that excludes many therapeutically relevant guest molecules from effective complexation [3]. Substituting γ-CD with β-CD or α-CD therefore introduces either significant safety concerns or functional inadequacy, underscoring the necessity of compound-specific selection based on quantifiable performance metrics rather than class-level assumptions.

Gamma-Cyclodextrin Procurement Evidence: Quantified Differentiation from Alpha- and Beta-Cyclodextrins


Aqueous Solubility: γ-CD Exceeds β-CD by Over 12-Fold at 25°C

Gamma-cyclodextrin demonstrates the highest intrinsic aqueous solubility among the three native cyclodextrins. At 25°C, the solubility of γ-CD is 23.2 g/100 mL (232 mg/mL), compared to 1.85 g/100 mL for β-CD and 14.5 g/100 mL for α-CD [1]. This represents a 12.5-fold increase over β-CD and a 1.6-fold increase over α-CD. The solubility disparity widens at elevated temperatures: at 45°C, γ-CD solubility reaches 58.5 g/100 mL versus 4.5 g/100 mL for β-CD, a 13-fold difference [2]. This fundamental property enables γ-CD to function as a solubilizing excipient at concentrations where β-CD would precipitate from solution, eliminating the need for chemical derivatization in many aqueous formulation scenarios.

Pharmaceutical formulation solubility enhancement aqueous compatibility

Toxicological Safety: γ-CD Exhibits Negligible Nephrotoxicity Unlike β-CD

Comparative toxicological evaluation reveals a stark divergence in renal safety between γ-CD and β-CD. β-CD induces osmotic nephrosis and glomerular damage (indicated by elevated globulin fraction proteins) at relatively low oral doses. In contrast, γ-CD and α-CD do not damage tubules or glomeruli even at the highest oral doses applicable—20% in the daily diet of rats and dogs [1]. The No Observed Adverse Effect Level (NOAEL) comparison demonstrates that γ-CD possesses the most favorable toxicological profile among the native cyclodextrins [1]. Mechanistically, this difference stems from distinct metabolic fates: γ-CD is rapidly and completely digested by salivary and pancreatic α-amylase to maltose and glucose, closely resembling starch metabolism, whereas β-CD is not digestible by human enzymes and intact molecules are absorbed in the upper intestines at rates of 4–6%, leading to systemic exposure and renal accumulation [2].

Toxicology pharmaceutical safety NOAEL GRAS

Guest Molecule Complexation: γ-CD Forms 3.2-Fold More Stable Inclusion Complex with Curcumin than β-CD

Phase solubility analysis of curcumin (CUR) complexation with β-CD and γ-CD revealed A(L)-type diagrams consistent with 1:1 inclusion complex formation. The apparent stability constant (K₁:₁) determined by the Higuchi and Connors method was 5.99 × 10⁵ M⁻¹ for CUR/γ-CD compared to 1.87 × 10⁵ M⁻¹ for CUR/β-CD . This 3.2-fold higher stability constant for the γ-CD complex indicates stronger host-guest binding affinity, which translates to enhanced solubilization and protection of the guest molecule from degradation. The study further demonstrated that the γ-CD complex exhibited improved antioxidant activity relative to the free curcumin and β-CD complex in DPPH radical scavenging assays, confirming functional retention of the encapsulated bioactive .

Inclusion complexation stability constant drug delivery curcumin

Cavity Size Accommodation: γ-CD (0.75–0.83 nm) Complexes Larger Molecules Inaccessible to α-CD and β-CD

The internal cavity diameter of γ-CD measures 0.75–0.83 nm (7.5–8.3 Å), representing the largest hydrophobic cavity among native cyclodextrins. This compares to 0.60–0.65 nm for β-CD (7 glucose units) and 0.47–0.53 nm for α-CD (6 glucose units) [1]. The molecular weight of γ-CD (1297 Da) corresponds to its eight-glucopyranose-unit structure, providing a larger toroidal volume than β-CD (1135 Da, 7 units) or α-CD (972 Da, 6 units) [1]. This expanded cavity dimension enables γ-CD to accommodate guest molecules with larger molecular cross-sections—including steroids, macrocyclic compounds, and certain peptides—that are sterically excluded from the smaller β-CD and α-CD cavities [2].

Molecular encapsulation cavity diameter host-guest chemistry large molecule complexation

Membrane Compatibility: γ-CD Induces Significantly Lower Hemolysis and Cholesterol Extraction than β-CD

Cyclodextrins interact with erythrocyte membranes to varying degrees, with β-CD exhibiting the most aggressive membrane-disrupting behavior. In human erythrocyte studies, the hemolytic potency order was β-CD > α-CD > γ-CD [1]. Quantitatively, the concentration required to induce 10% initial hemolysis was 4 mM for β-CD, 8 mM for α-CD, and 46 mM for γ-CD, indicating that γ-CD is approximately 11.5-fold less hemolytic than β-CD under these conditions [2]. Mechanistically, β-CD demonstrates markedly higher potency for extracting membrane cholesterol (potency order: β ≫ γ > α) and proteins (β ≫ γ > α) from erythrocytes, whereas γ-CD exhibits minimal lipid-solubilizing activity [3]. At 10 mg/mL concentration, γ-CD did not impair red blood cell membrane morphology or integrity, while α-CD and β-CD caused abnormal morphology and serious hemolysis [4].

Hemocompatibility membrane interaction hemolysis parenteral safety

Drug Solubility Enhancement: γ-CD Increases Rosuvastatin Solubility up to 2-Fold versus β-CD

In a direct comparative study of rosuvastatin calcium (RSV) complexation, γ-CD inclusion complexes demonstrated significantly greater solubility enhancement than β-CD complexes. At a 1:4 molar ratio (drug:CD), γ-CD increased RSV solubility by 2.00-fold relative to uncomplexed drug, compared to only 1.3-fold enhancement for β-CD regardless of CD ratio (p>0.05) [1]. The solubility enhancement for γ-CD was ratio-dependent: 1.45-fold at 1:1, 1.72-fold at 1:2, and 2.00-fold at 1:4 (p<0.05) [1]. Dissolution profiles further distinguished the two: γ-CD complexes at 1:4 ratio achieved 95.12% drug release at 3 minutes with 100% completion in 15 minutes, whereas β-CD complexes exhibited slower release kinetics [1]. Phase solubility diagrams revealed different complexation behaviors: γ-CD produced A(N)-type diagrams (negative deviation), while β-CD showed B(S)-type behavior with solubility plateauing, indicating that γ-CD maintains solubilizing capacity across a broader concentration range [1].

Phase solubility dissolution rate rosuvastatin pharmaceutical formulation

Gamma-Cyclodextrin (CAS 17465-86-0) Application Scenarios: Evidence-Based Selection for R&D and Industrial Use


Aqueous Formulation of Poorly Soluble BCS Class II/IV Drugs Requiring High Excipient Loading

Gamma-cyclodextrin's aqueous solubility of 23.2 g/100 mL (12.5-fold higher than β-CD) enables formulation at concentrations where β-CD would precipitate [1]. This property is particularly valuable for solubilizing BCS Class II/IV drugs that require high cyclodextrin-to-drug ratios to achieve target concentrations. The rosuvastatin case study demonstrates that γ-CD achieves 2-fold solubility enhancement at 1:4 ratio with complete dissolution within 15 minutes, whereas β-CD plateaus at 1.3-fold enhancement regardless of ratio [2]. For formulation scientists, this means fewer manufacturing complications related to excipient precipitation and more predictable phase solubility behavior across concentration ranges.

Parenteral, Ophthalmic, and Mucosal Drug Delivery Requiring Hemocompatibility

The markedly lower membrane-disrupting activity of γ-CD (46 mM for 10% hemolysis versus 4 mM for β-CD) makes it the native cyclodextrin of choice for formulations contacting biological membranes [1]. At 10 mg/mL, γ-CD preserves erythrocyte morphology and membrane integrity while α-CD and β-CD induce serious hemolysis [2]. This differential hemocompatibility profile supports γ-CD selection for intravenous, intramuscular, subcutaneous, ophthalmic, nasal, and pulmonary drug delivery applications where membrane interaction is unavoidable and safety requirements are stringent. The reduced cholesterol extraction potency further minimizes the risk of membrane perturbation in repeated-dose or chronic administration scenarios.

Complexation of Large-Molecule Actives (Steroids, Macrocycles, Peptides) Exceeding β-CD Cavity Capacity

With an internal cavity diameter of 0.75–0.83 nm—approximately 15–28% wider than β-CD—γ-CD accommodates guest molecules that are sterically excluded from the smaller β-CD and α-CD cavities [1]. This includes larger steroids (e.g., bile acids, cardiac glycosides), macrocyclic compounds, certain peptide sequences, and natural product-derived actives with extended molecular frameworks. The curcumin data illustrate functional consequences: γ-CD forms a 3.2-fold more stable inclusion complex (K₁:₁ = 5.99 × 10⁵ M⁻¹) than β-CD (1.87 × 10⁵ M⁻¹), with preserved antioxidant activity [2]. For discovery and pre-formulation scientists, γ-CD expands the toolkit for solubilizing and stabilizing larger hydrophobic molecules without resorting to synthetic CD derivatives.

Food, Nutraceutical, and High-Safety-Requirement Formulations Under GRAS Designation

Gamma-cyclodextrin's toxicological profile—including absence of renal toxicity at 20% dietary inclusion and complete enzymatic digestibility to glucose—underpins its GRAS (Generally Recognized as Safe) status for food and nutraceutical applications [1]. Unlike β-CD, which produces osmotic nephrosis at relatively low oral doses and is absorbed intact (4–6%), γ-CD is rapidly digested by salivary and pancreatic α-amylase, yielding no systemic exposure of intact cyclodextrin [2]. Human studies confirm gastrointestinal tolerance of single 8 g doses equivalent to maltodextrin [3]. These characteristics enable use as a carrier and stabilizer for flavors, vitamins, polyunsaturated fatty acids, and bioactive compounds in food matrices, functional beverages, and dietary supplements where β-CD would present unacceptable safety liabilities or regulatory barriers.

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